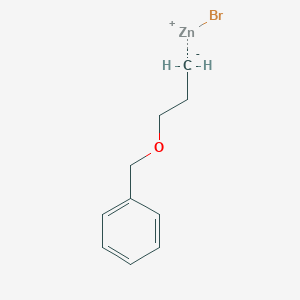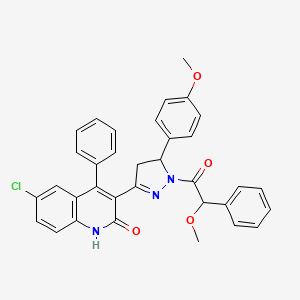
2-Amino-1-(2-O-methyl-beta-D-ribofuranosyl)-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methyl isocytidine is a modified nucleoside that plays a significant role in the field of nucleic acid chemistry. This compound is characterized by the presence of a methyl group at the 2’ position of the ribose sugar, which distinguishes it from its parent nucleoside, isocytidine. The modification enhances the stability and binding properties of nucleic acids, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl isocytidine typically involves the methylation of isocytidine at the 2’ hydroxyl group. One common method starts with 2’-O-5-dimethyluridine, which undergoes tosylation, anhydro nucleoside formation, and ring opening to yield the desired product . Another approach involves the direct regioselective alkylation of 5-methylisocytidine with propargyl bromide under phase-transfer conditions .
Industrial Production Methods: While specific industrial production methods for 2’-O-Methyl isocytidine are not extensively documented, the general principles of nucleoside synthesis apply. These include large-scale methylation reactions, purification through chromatography, and crystallization to obtain high-purity compounds suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2’-O-Methyl isocytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions are less common for this compound due to the stability conferred by the methyl group.
Substitution: The methyl group at the 2’ position can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Substitution: Strong nucleophiles like sodium hydride or lithium diisopropylamide can facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 2’ position.
Aplicaciones Científicas De Investigación
2’-O-Methyl isocytidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-O-Methyl isocytidine involves its incorporation into nucleic acids, where it enhances stability and binding affinity. The methyl group at the 2’ position biases the ribose sugar pucker equilibrium toward the C3’-endo conformation, which is favorable for duplex formation . This modification can alter the secondary structure of RNA, increasing the abundance and lifetime of alternative conformational states . These properties make it an effective tool for modulating nucleic acid interactions and functions.
Comparación Con Compuestos Similares
2’-O-Methylcytidine: Similar to 2’-O-Methyl isocytidine but with a cytosine base instead of isocytosine.
2’-O-Propargyl-5-methylisocytidine: Another modified nucleoside with a propargyl group at the 2’ position.
5-Methyl-2’-deoxyisocytidine: A deoxy version of 2’-O-Methyl isocytidine lacking the 2’ hydroxyl group.
Uniqueness: 2’-O-Methyl isocytidine is unique due to its specific modification at the 2’ position, which enhances the stability and binding properties of nucleic acids. This makes it particularly valuable in applications requiring high stability and specificity, such as therapeutic nucleic acids and diagnostic tools .
Propiedades
IUPAC Name |
2-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-17-8-7(16)5(4-14)18-9(8)13-3-2-6(15)12-10(13)11/h2-3,5,7-9,14,16H,4H2,1H3,(H2,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNICOGPIWXQHOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C(C(OC1N2C=CC(=O)N=C2N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methylbenzyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14110673.png)
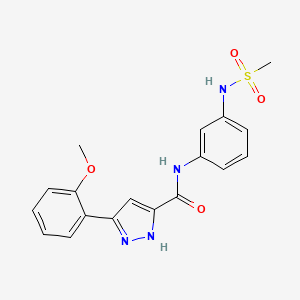
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110680.png)
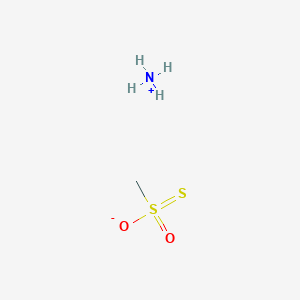
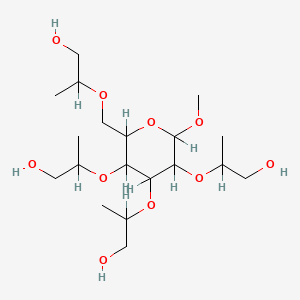
![3-(4-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110705.png)
![[1,1'-Biphenyl]-2-carboxylicacid, 2'-chloro-4'-nitro-](/img/structure/B14110709.png)
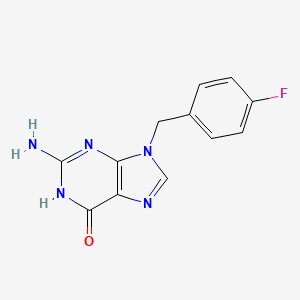
![(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate](/img/structure/B14110720.png)
